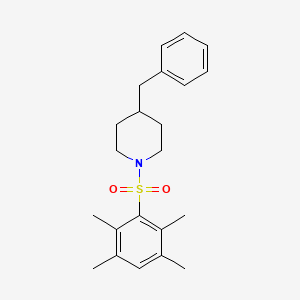

4-Benzyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine

Description

Propriétés

IUPAC Name |

4-benzyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2S/c1-16-14-17(2)19(4)22(18(16)3)26(24,25)23-12-10-21(11-13-23)15-20-8-6-5-7-9-20/h5-9,14,21H,10-13,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEXRJWKIIDYTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Attachment of the Tetramethylbenzenesulfonyl Group: The tetramethylbenzenesulfonyl group can be attached through a sulfonylation reaction using tetramethylbenzenesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

4-Benzyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride and a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including 4-Benzyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine, in cancer treatment. Piperidine compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : Research indicates that piperidine derivatives can induce apoptosis in cancer cells. In vitro assays have demonstrated that certain derivatives can inhibit cell proliferation and promote cell cycle arrest in sub-G1 and G2/M phases .

- Mechanistic Insights : The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for mitosis. Compounds similar to 4-Benzyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine have been shown to bind to the colchicine site on tubulin, thereby disrupting microtubule dynamics .

Antibacterial Properties

Piperidine derivatives are also recognized for their antibacterial properties. The sulfonamide moiety present in 4-Benzyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine enhances its efficacy against bacterial strains by targeting bacterial enzymes involved in folate synthesis . This makes such compounds valuable in the development of new antibiotics.

Building Blocks in Organic Synthesis

4-Benzyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations:

- Functionalization : The presence of the benzyl and sulfonyl groups enables chemists to perform selective functionalization reactions, leading to a variety of analogs with modified biological activities.

- Synthesis of Complex Molecules : This compound can be utilized in the synthesis of more complex piperidine derivatives and other heterocycles that are important in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-Benzyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

4-Methyl-1-({2,3,5,6-Tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine

- Structural Similarities : Both compounds feature a piperidine core substituted with tetramethylbenzene derivatives. However, the compared compound replaces the benzenesulfonyl group with a methylpiperidinylmethyl moiety.

- Functional Differences : The absence of the sulfonyl group reduces electronegativity and may diminish hydrogen-bonding capacity.

- Biological Activity : The compared compound exhibits antidiabetic and antioxidant properties, attributed to its methylpiperidinylmethyl group, which enhances DNA binding and cellular uptake .

- Key Data: Property Target Compound Compared Compound Molecular Weight 407.52 ~450 (estimated) Substituent at 1-position Tosyl Methylpiperidinyl Reported Activity Not specified Antidiabetic, Antioxidant

Benzohomoadamantane-Based Ureas with Piperidine Moieties

- Structural Context : These compounds (e.g., compounds 15 and 21 in ) incorporate a piperidine group linked to a benzohomoadamantane scaffold via urea.

- Binding Affinity : Molecular dynamics (MD) simulations reveal binding affinities of −68.0 to −69.4 kcal/mol, driven by optimal orientation of the piperidine group. The rigid adamantane core contrasts with the flexible benzyl-tosyl group in the target compound.

- Relevance : While pharmacologically distinct, these studies highlight the critical role of piperidine orientation in binding stability. The target compound’s tetramethylbenzenesulfonyl group may similarly influence conformational preferences .

4-Benzoyl-4-phenyl-1-(p-tolylsulphonyl)piperidine

- Structural Comparison : This compound shares the 1-tosylpiperidine backbone but replaces the 4-benzyl group with a benzoyl-phenyl moiety.

- tetramethylbenzenesulfonyl) reduces steric bulk.

- Implications : The target compound’s tetramethyl substitutions likely enhance lipophilicity and metabolic resistance compared to the p-tolyl analogue .

Research Findings and Mechanistic Insights

- Piperidine Orientation : Evidence from benzohomoadamantane-urea complexes suggests that piperidine orientation significantly impacts binding affinity. The target compound’s flexible benzyl group may allow adaptive binding modes, though this requires experimental validation .

- Comparative Bioactivity: While the antidiabetic activity of the methylpiperidinyl derivative is notable, the target compound’s sulfonyl group may redirect its pharmacological profile toward kinase or protease inhibition, common targets for sulfonamide-containing drugs.

Activité Biologique

4-Benzyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological effects based on recent research findings.

Synthesis and Molecular Structure

The synthesis of 4-Benzyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine typically involves the reaction of piperidine derivatives with sulfonyl groups. The compound can be characterized using various spectroscopic techniques including NMR and mass spectrometry.

Antiviral Properties

Recent studies have investigated the inhibitory potential of this compound against SARS-CoV-2. Molecular docking studies suggest that it interacts effectively with key viral proteins, demonstrating potential as an antiviral agent. The binding affinity and interaction dynamics with viral targets were assessed through computational methods, indicating promising results for further exploration in therapeutic applications against COVID-19 .

Anticancer Activity

The compound has shown significant cytotoxicity against various cancer cell lines. In vitro assays revealed that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest at the G2/M phase. The IC50 values for different cancer cell lines were measured, highlighting its efficacy compared to standard chemotherapeutics:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| BT-474 | 0.99 ± 0.01 | Apoptosis via G2/M arrest |

| HeLa | 1.50 ± 0.05 | Cell cycle disruption |

| MCF-7 | 2.20 ± 0.10 | Induction of apoptosis |

These findings suggest that the compound may inhibit tubulin polymerization, similar to known anticancer agents .

Neuropharmacological Effects

4-Benzyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine exhibits properties as a monoamine releasing agent with preferential activity towards dopamine and norepinephrine release. It functions as a weak monoamine oxidase inhibitor (MAOI), which may contribute to its neuropharmacological profile .

Case Studies

In a notable study focusing on the compound's effects on cancer cells, researchers treated BT-474 cells with varying concentrations of the compound over a period of 48 hours. The results indicated a dose-dependent increase in apoptotic markers and significant alterations in microtubule organization:

- Flow Cytometry Analysis : A marked increase in sub-G1 population from 4.06% to 11.30% was observed.

- Immunohistochemistry : Treated cells displayed disrupted microtubule structures compared to untreated controls.

These results underscore the compound's potential as a therapeutic agent in oncology .

Q & A

Q. What are the standard synthetic routes for 4-Benzyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine, and how are intermediates characterized?

The synthesis typically involves sulfonylation of 4-benzylpiperidine with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Key intermediates are purified via column chromatography and characterized using -NMR, -NMR, and HPLC to confirm structural integrity and purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound requires strict adherence to PPE (gloves, goggles, lab coats) and use in a fume hood due to potential skin/eye irritation and acute oral toxicity. Emergency measures include flushing eyes with water for 15 minutes and washing skin with soap. Storage should be in a cool, dry place away from oxidizers .

Q. How can researchers verify the stability of 4-Benzyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine under experimental conditions?

Stability studies should include thermal analysis (TGA/DSC) to assess decomposition temperatures and accelerated degradation tests under varying pH, light, and humidity. HPLC monitoring over 24–72 hours can detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. What computational strategies can optimize the synthesis of this compound and its derivatives?

Quantum chemical calculations (e.g., DFT) and reaction path searching tools (e.g., GRRM) can model transition states and predict optimal reaction conditions (solvent, temperature, catalyst). Machine learning algorithms can analyze historical reaction data to prioritize high-yield pathways .

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

Conflicting carcinogenicity evidence (e.g., limited carcinogenic effects in ) requires meta-analysis of exposure scenarios, dose-response relationships, and species-specific studies. In vitro assays (Ames test, micronucleus assay) and in vivo models (rodent studies) under controlled exposure parameters can clarify risks .

Q. What methodologies are recommended for assessing its ecological toxicity, given limited data?

Conduct acute/chronic bioassays using Daphnia magna (aquatic toxicity) and soil microorganisms (OECD 216/217 guidelines). Measure biodegradation via HPLC-MS and model bioaccumulation potential using quantitative structure-activity relationships (QSAR) .

Q. How can reaction engineering improve scalability while maintaining purity?

Implement continuous flow reactors with in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring. Optimize catalyst loading (e.g., Pd/C for deprotection steps) and solvent recycling to reduce waste. Membrane separation techniques can enhance intermediate purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.